molecular formula C13H16N2O5 B6153598 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid CAS No. 50516-14-8

2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid

Cat. No.: B6153598
CAS No.: 50516-14-8
M. Wt: 280.3
InChI Key:
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid and contains both a benzyloxycarbonyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the protection of amino acids followed by selective deprotection and functional group transformations. One common method involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the carbamoyl group: The protected amino acid is then reacted with a suitable reagent to introduce the carbamoyl group.

    Deprotection: The benzyloxycarbonyl group is selectively removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}acetic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid is unique due to the presence of both a benzyloxycarbonyl group and a carbamoyl group, which provide distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

CAS No.

50516-14-8

Molecular Formula

C13H16N2O5

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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